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Compound of Interest

2,3-Dichloro-6,7-
Compound Name:
dimethoxyquinoxaline

Cat. No.: B155805

An In-depth Technical Guide to 2,3-Dichloro-6,7-
dimethoxyquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties,
and plausible synthetic methodologies for 2,3-Dichloro-6,7-dimethoxyquinoxaline. While
specific experimental data for this compound is limited in publicly accessible literature, this
document compiles available data and infers properties and protocols based on established
chemical principles and the known reactivity of related quinoxaline derivatives. This guide is
intended to serve as a valuable resource for researchers in medicinal chemistry, materials
science, and organic synthesis.

Chemical Structure and Properties

2,3-Dichloro-6,7-dimethoxyquinoxaline is a substituted heterocyclic compound built upon a
quinoxaline core. The quinoxaline structure itself, a fusion of benzene and pyrazine rings, is a
well-known pharmacophore present in numerous biologically active compounds. The addition
of chloro groups at the 2 and 3 positions and methoxy groups at the 6 and 7 positions
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significantly influences the molecule's electronic properties, reactivity, and potential biological

activity.

Table 1: Chemical Identifiers and Molecular Properties

Identifier Value

CAS Number 1790-91-6[1][2][3]

Molecular Formula C10HsCl2N202[2][3]

Molecular Weight 259.09 g/mol [2][3]

Canonical SMILES COC1=C(C=C2C(=C1)N=C(C(=N2)CI)CI)OC[4]
INChl Key NQGVKCNEXNZDPT-UHFFFAOYSA-N[4]

Table 2: Physical and Chemical Properties

Property Value Source

Melting Point 178 °C [1]

Boiling Point (Predicted) 337.5+£37.0°C [1114]

Density (Predicted) 1.424 £ 0.06 g/cm3 [1][4]

' >98% (as specified by

Purity . : [21(31[5]
commercial suppliers)
White to yellow to orange

Appearance [6]
powder/crystal

Storage Conditions Inert atmosphere, 2-8°C [3]

Synthesis Methodology

A definitive, published experimental protocol for the synthesis of 2,3-Dichloro-6,7-

dimethoxyquinoxaline is not readily available. However, a plausible and widely utilized

synthetic route for 2,3-dichloroquinoxalines involves a two-step process: (1) the condensation

of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound (or its equivalent, like
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oxalic acid) to form the corresponding 2,3-dihydroxyquinoxaline, followed by (2) chlorination to
replace the hydroxyl groups with chlorine atoms.

Proposed Synthetic Workflow

Step 1: Condensation

1,2-Diamino-4,5-dimethoxybenzene Oxalic Acid

Condensation
(e.q., reflux in aq. HCI)

2,3-Dihydroxy-6,7-dimethoxyquinoxaline

Step 2: Chlorination

2,3-Dichloro-6,7-dimethoxyquinoxaline

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 2,3-Dichloro-6,7-dimethoxyquinoxaline.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydroxy-6,7-dimethoxyquinoxaline
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This protocol is adapted from general procedures for the synthesis of quinoxalinediols from o-
phenylenediamines and oxalic acid.

o Materials:

o 1,2-Diamino-4,5-dimethoxybenzene

[¢]

Oxalic acid dihydrate

o

4M Hydrochloric acid

Deionized water

[e]

o

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

[¢]

Filtration apparatus
e Procedure:

o In a round-bottom flask, dissolve 1,2-diamino-4,5-dimethoxybenzene in 4M hydrochloric
acid.

o Add a solution of oxalic acid dihydrate in water to the flask.

o Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin
Layer Chromatography (TLC).

o Upon completion, allow the mixture to cool to room temperature.
o The product, 2,3-dihydroxy-6,7-dimethoxyquinoxaline, will precipitate out of the solution.

o Collect the precipitate by filtration, wash thoroughly with cold deionized water to remove
any remaining acid, and dry under vacuum.

Protocol 2: Synthesis of 2,3-Dichloro-6,7-dimethoxyquinoxaline
This protocol is a general method for the chlorination of 2,3-dihydroxyquinoxalines.

o Materials:
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[e]

2,3-Dihydroxy-6,7-dimethoxyquinoxaline

o

Phosphorus oxychloride (POCIs)

[¢]

N,N-Dimethylformamide (DMF) (catalytic amount)

Ice water

[¢]

[e]

Standard laboratory glassware for reactions under anhydrous conditions.

o

Filtration apparatus

e Procedure:

o To a flask containing 2,3-dihydroxy-6,7-dimethoxyquinoxaline, add phosphorus
oxychloride and a catalytic amount of DMF.

o Heat the mixture to reflux for 2-3 hours under a dry atmosphere. The reaction should be
carried out in a well-ventilated fume hood.

o After the reaction is complete, cool the mixture to room temperature.

o Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

o The crude 2,3-dichloro-6,7-dimethoxyquinoxaline will precipitate.

o Collect the solid by filtration, wash with cold water until the filtrate is neutral, and then dry.

o The crude product can be further purified by recrystallization from a suitable solvent (e.g.,
ethanol or acetic acid).

Spectral Data

Detailed and verified spectral data (NMR, IR, Mass Spectrometry) for 2,3-Dichloro-6,7-
dimethoxyquinoxaline are not widely published. The following table provides predicted and
expected spectral characteristics. Researchers are advised to obtain and interpret their own
spectral data for synthesized samples.

Table 3: Predicted and Expected Spectral Data
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Expected/Predicted Characteristics

1H NMR

Two singlets in the aromatic region
corresponding to the protons at positions 5 and
8. Two singlets for the methoxy group protons.
The exact chemical shifts would need to be

determined experimentally.

13C NMR

Signals corresponding to the two equivalent
aromatic CH carbons, two equivalent methoxy
carbons, two equivalent carbons bearing the
methoxy groups, two equivalent carbons
bearing the chlorine atoms, and two equivalent

quaternary carbons of the benzene ring.

IR (Infrared) Spectroscopy

Characteristic peaks for C-H stretching of the
aromatic ring and methoxy groups, C=N and
C=C stretching of the quinoxaline core, C-O
stretching of the methoxy groups, and C-ClI

stretching.

Mass Spectrometry (MS)

A molecular ion peak (M*) corresponding to the
molecular weight of 259.09 g/mol , with a
characteristic isotopic pattern for two chlorine
atoms (M*, M*+2, M*+4).

Biological Activity

While there is no specific biological activity data reported for 2,3-Dichloro-6,7-

dimethoxyquinoxaline in the reviewed literature, the quinoxaline scaffold is a key feature in

many compounds with a broad range of pharmacological activities.

Quinoxaline derivatives have been reported to exhibit:

» Anticancer and Antitumor Activity[7][8]

o Antimicrobial, Antibacterial, and Antifungal Properties[8][9][10]

 Antiviral Activity[7][8]
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 Anti-inflammatory and Analgesic Effects[8][9]

The presence of the dichloro and dimethoxy substituents on the quinoxaline core of the title
compound suggests that it could be a valuable intermediate for the synthesis of novel
therapeutic agents. The chlorine atoms at the 2 and 3 positions are good leaving groups,
allowing for nucleophilic substitution to generate a library of new derivatives for biological

screening.

Logical Relationships in Drug Discovery

The utility of 2,3-Dichloro-6,7-dimethoxyquinoxaline in drug discovery can be visualized as a
workflow where it serves as a key building block.
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2,3-Dichloro-6,7-dimethoxyquinoxaline

Nucleophilic Substitution
(with various nucleophiles)

'

Library of Quinoxaline
Derivatives

Hit Identification

Lead Optimization

Potential Drug Candidate

Click to download full resolution via product page
Caption: Drug discovery workflow starting from 2,3-Dichloro-6,7-dimethoxyquinoxaline.

Conclusion

2,3-Dichloro-6,7-dimethoxyquinoxaline is a chemical compound with potential applications in
pharmaceutical and materials science research. While detailed experimental data is scarce,
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this guide provides a framework for its synthesis and an understanding of its chemical
properties based on the well-established chemistry of quinoxalines. The reactive nature of the
chloro substituents makes it an attractive starting material for the development of novel
compounds with potentially interesting biological activities. Further research is warranted to
fully characterize this compound and explore its synthetic utility and pharmacological potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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